molecular formula C20H22N2O2S2 B2374214 N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide CAS No. 946356-97-4

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide

Cat. No.: B2374214
CAS No.: 946356-97-4
M. Wt: 386.53
InChI Key: UYWPMRCIOGGJQG-UHFFFAOYSA-N
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Description

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound that features a naphthalene sulfonamide core with pyrrolidine and thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Naphthalene Sulfonamide Core: This can be achieved by sulfonation of naphthalene followed by amination.

    Introduction of the Pyrrolidine Group: This step might involve the reaction of the sulfonamide with a pyrrolidine derivative under basic conditions.

    Attachment of the Thiophene Group: The final step could involve the coupling of the thiophene moiety to the intermediate product using a suitable coupling reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the naphthalene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides could be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide may have applications in several fields:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific pathways.

    Industry: Use in the manufacture of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide: Lacks the thiophene group.

    N-(2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide: Lacks the pyrrolidine group.

    N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Has a benzene sulfonamide core instead of naphthalene.

Uniqueness

The presence of both pyrrolidine and thiophene groups on the naphthalene sulfonamide core may confer unique chemical properties and biological activities, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c23-26(24,19-8-7-16-5-1-2-6-17(16)13-19)21-14-20(18-9-12-25-15-18)22-10-3-4-11-22/h1-2,5-9,12-13,15,20-21H,3-4,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWPMRCIOGGJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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